[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium
描述
RuCl2[®-xylbinap][®-daipen] is a ruthenium-based complex that has garnered significant attention in the field of asymmetric catalysis. This compound is known for its high efficiency and selectivity in various catalytic processes, particularly in the asymmetric hydrogenation of ketones. The compound’s structure consists of a ruthenium center coordinated with two chloride ions, ®-xylbinap, and ®-daipen ligands, which contribute to its unique catalytic properties .
属性
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQCNMRDWASSEC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H74Cl2N2O2P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220114-01-2, 220114-32-9 | |
| Record name | Dichloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(2S)-(+)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichloro{(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(2R)-(-)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RuCl2[®-xylbinap][®-daipen] typically involves the reaction of a ruthenium precursor with ®-xylbinap and ®-daipen ligands under controlled conditions. One common method includes the use of dichloromethane as a solvent and the addition of the ligands to a ruthenium chloride complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While the industrial production methods for RuCl2[®-xylbinap][®-daipen] are not extensively documented, it is generally produced in quantities sufficient for laboratory and research purposes. The production process involves scaling up the synthetic routes used in laboratory settings, with careful control of reaction conditions to ensure high purity and yield .
化学反应分析
Types of Reactions
RuCl2[®-xylbinap][®-daipen] primarily undergoes catalytic reactions, including:
Asymmetric Hydrogenation: This is the most notable reaction, where the compound catalyzes the hydrogenation of ketones to produce chiral alcohols with high enantioselectivity.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to hydrogenation.
Common Reagents and Conditions
Major Products
科学研究应用
RuCl2[®-xylbinap][®-daipen] has a wide range of applications in scientific research, including:
作用机制
The mechanism by which RuCl2[®-xylbinap][®-daipen] exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen atoms or other reactive species. The ®-xylbinap and ®-daipen ligands play a crucial role in stabilizing the transition state and enhancing the enantioselectivity of the reaction. The molecular targets and pathways involved include the activation of hydrogen and the formation of chiral intermediates .
相似化合物的比较
Similar Compounds
RuCl2[®-binap][®-daipen]: Similar in structure but with different ligands, leading to variations in catalytic activity and selectivity.
RuCl2[(S)-xylbinap][(S)-daipen]: The enantiomer of RuCl2[®-xylbinap][®-daipen], used in similar catalytic processes but with opposite enantioselectivity.
Uniqueness
RuCl2[®-xylbinap][®-daipen] is unique due to its high efficiency and selectivity in asymmetric hydrogenation reactions. The combination of ®-xylbinap and ®-daipen ligands provides a chiral environment that is particularly effective in producing enantiomerically pure products .
生物活性
The compound in focus, a complex involving ruthenium and phosphane ligands, has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Composition
The compound can be described structurally as follows:
- Core Structure : The compound features a dichlororuthenium center coordinated with phosphane ligands.
- Ligands : It includes bis(3,5-dimethylphenyl)phosphane and a diamine derivative, contributing to its biological activity.
Research has demonstrated that arene-ruthenium(II) complexes exhibit various mechanisms through which they exert their biological effects:
- Apoptosis Induction : The compound is noted for its ability to induce apoptosis in cancer cells. This is primarily mediated through oxidative stress pathways that lead to DNA damage and subsequent cell death .
- Reactive Oxygen Species (ROS) Generation : Studies indicate that treatment with this compound results in increased levels of ROS in cancer cells, which plays a critical role in its cytotoxic effects .
- DNA Interaction : The binding affinity of the ruthenium complex to DNA suggests that it may interfere with cellular processes such as replication and transcription, further enhancing its anticancer potential.
Anticancer Activity
A series of bioassays were conducted to evaluate the anticancer potential of the compound. The following table summarizes key findings on its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A549 | >50 | Low cytotoxicity observed |
| HCC39 | >50 | Low cytotoxicity observed |
| Caco2 | >50 | Low cytotoxicity observed |
| WM-115 | <50 | Significant sensitivity to treatment |
| COLO205 | <50 | Notable increase in ROS generation |
The data indicates that while some cell lines exhibited low sensitivity (A549, HCC39), others like WM-115 and COLO205 showed significant responsiveness to treatment with IC50 values below 50 µM .
Study 1: Mechanistic Insights into Antitumor Activity
In a recent study focusing on arene-ruthenium(II) complexes, researchers employed various assays including membrane permeability studies and comet assays to assess the biological impact of the compound. The findings revealed:
- A dose-dependent inhibition of cell growth across multiple cancer lines.
- Increased levels of cleaved PARP protein, indicative of apoptosis.
- Enhanced generation of hydrogen peroxide and superoxide radicals post-treatment, suggesting oxidative stress as a contributing factor to cytotoxicity .
Study 2: Comparative Analysis with Cisplatin
Another significant aspect of the research involved comparing the compound's efficacy to that of cisplatin. The results highlighted that certain derivatives of the ruthenium complex exhibited lower IC50 values than cisplatin in specific cancer cell lines, suggesting a promising alternative for chemotherapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
